molecular formula C14H14N4O3 B1361562 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide CAS No. 6270-66-2

4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide

Cat. No.: B1361562
CAS No.: 6270-66-2
M. Wt: 286.29 g/mol
InChI Key: LMSBBYBIDRBIHO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide is an organic compound that features a semicarbazide functional group attached to a 4-methoxyphenyl and a 4-pyridylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide typically involves the reaction of 4-methoxyphenyl isocyanate with 4-pyridylcarbonyl hydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the semicarbazide group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)hydrazine
  • 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)urea
  • 4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide

Uniqueness

4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and pyridylcarbonyl groups allows for versatile reactivity and potential interactions with a wide range of targets.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(pyridine-4-carbonylamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-12-4-2-11(3-5-12)16-14(20)18-17-13(19)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,19)(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSBBYBIDRBIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284173
Record name NSC36066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-66-2
Record name NSC36066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC36066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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